2-羟基-4-(甲硫基)丁酸钙

描述

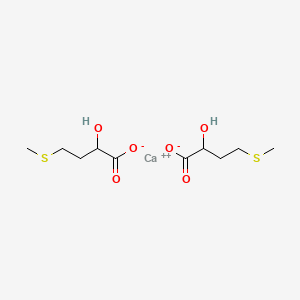

Calcium 2-hydroxy-4-(methylthio)butanoate is an active endogenous metabolite . It is also known by other names such as Calcium bis(2-hydroxy-4-(methylthio)butyrate), 2-Hydroxy-4-(methylthio)butyric acid calcium salt, and Calcium 2-hydroxy-4-(methylthio)butyrate .

Molecular Structure Analysis

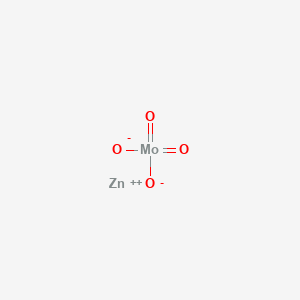

The molecular formula of Calcium 2-hydroxy-4-(methylthio)butanoate is C10H18CaO6S2 . The IUPAC name is calcium;2-hydroxy-4-methylsulfanylbutanoate . The InChI and Canonical SMILES are also provided .Physical and Chemical Properties Analysis

The molecular weight of Calcium 2-hydroxy-4-(methylthio)butanoate is 338.5 g/mol . More specific physical and chemical properties are not provided in the search results.科学研究应用

合成与表征

2-羟基-4-(甲硫基)丁酸钙 (MHA-Ca) 因其在复合α-酮酸片剂中的作用而闻名,有助于预防氨基酸缺乏症和改善代谢紊乱。它在治疗肾功能衰竭和继发性甲状旁腺功能亢进症方面特别有益。此外,MHA-Ca 是有机合成、药物合成和生物合成中的重要中间体。人们已经探索了包括氰醇水解和酮醇氧化在内的各种合成 MHA-Ca 及其衍生物的方法 (石, 2009)。

营养和生物学意义

2-羟基-4-(甲硫基)丁酸 (HMB) 被认为是雏鸡中蛋氨酸的天然前体,对它们的生长和健康至关重要。它是通过涉及 5'-脱氧-5'-甲硫基腺苷 (MTA) 的生化途径合成的,突显了其在禽类营养中的重要性 (Dibner 等,1990)。

在动物营养中的应用

MHA-Ca 在改善奶牛内脏氨基酸代谢和必需氨基酸动员方面显示出前景。研究表明其有可能提高产后奶牛的乳脂含量和整体代谢状态 (Dalbach 等,2011)。此外,MHA-Ca 的衍生物 HMTBA 可以增强肠道屏障功能,提供牛磺酸和谷胱甘肽等抗氧化剂,这些抗氧化剂对动物健康有益 (Martín-Venegas 等,2013)。此外,MHA-Ca 及其衍生物(如 HMTBA)已被证明可以增强肉鸡的肠道抗氧化能力,表明它们在促进肠道健康发育中的作用 (郭伟,2012)。

代谢途径和转化

MHA-Ca 的另一种衍生物 HMTBA 的肠道转化已得到广泛研究。它涉及立体异构氧化和转氨作用生成 L-蛋氨酸,表明肠上皮在其作为膳食蛋氨酸来源中的利用中起作用 (Martín-Venegas 等,2011)。

工业应用

在工业微生物学和生物技术领域,MHA-Ca 及其衍生物已被创新地使用。例如,生物仿生二氧化硅上的腈酶固定化可从其腈前体有效合成 MHA-Ca,展示了其在工业规模应用中的潜力 (Jin 等,2016)。

作用机制

Target of Action

Calcium 2-Hydroxy-4-(Methylthio)Butanoate, also known as 2-Hydroxy-4-(methylthio)butyric acid calcium salt, is an endogenous metabolite . It is structurally related to the amino acid methionine . The compound’s primary targets are metabolic enzymes and proteases .

Mode of Action

This compound is a methionine analogue that was initially developed as a precursor in milk protein synthesis . In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . It is transported in the intestinal epithelium by the monocarboxylate transporter 1 , after which its biological utilization relies on its conversion to L-Methionine .

Biochemical Pathways

The compound follows the same catabolic pathways as methionine . It has been shown to reduce the shift to the alternate biohydrogenation pathway and maintain higher milk fat yield in high-producing cows fed diets lower in fiber and higher in unsaturated fatty acids .

Pharmacokinetics

The pharmacokinetics of amino acids and their integration in the metabolic pathways are well established . The compound is absorbed very rapidly in the gastrointestinal tract . The simultaneous increases in the levels of the ketoacids and the corresponding amino acids show that the ketoacids are transaminated very rapidly . Due to the physiological utilization pathways of ketoacids in the body, it is likely that exogenously supplied ketoacids are very rapidly integrated into the metabolic cycles .

Result of Action

The main effect of Calcium 2-Hydroxy-4-(Methylthio)Butanoate, as described in the literature, is the improvement of milk fat production, especially in cows at high dietary risk (high-starch and low-fiber diets) of milk fat depression (MFD) syndrome . Subsequent studies have indicated that it leads to an increase in the production and concentration of milk fat .

Action Environment

The action of Calcium 2-Hydroxy-4-(Methylthio)Butanoate is influenced by the rumen environment. In the rumen environment, it can be absorbed and converted to methionine, becoming a source of this essential amino acid . The compound is also influenced by dietary factors, such as the amount of starch and fiber in the diet .

安全和危害

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium 2-hydroxy-4-(methylthio)butanoate can vary over time. The compound is relatively stable under recommended storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that Calcium 2-hydroxy-4-(methylthio)butanoate can maintain its biochemical activity over extended periods, with minimal degradation observed in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of Calcium 2-hydroxy-4-(methylthio)butanoate vary with different dosages in animal models. At optimal doses, the compound enhances growth performance, feed efficiency, and overall health in poultry and livestock . At high doses, it may exhibit toxic effects, including reduced feed intake, weight loss, and potential liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing adverse effects .

Metabolic Pathways

Calcium 2-hydroxy-4-(methylthio)butanoate is involved in several metabolic pathways, primarily those related to methionine metabolism. It is converted to methionine, which then participates in the synthesis of S-adenosylmethionine, a key methyl donor . The compound also interacts with enzymes involved in transsulfuration pathways, leading to the production of cysteine and other sulfur-containing compounds . These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

Within cells and tissues, Calcium 2-hydroxy-4-(methylthio)butanoate is transported and distributed through specific transporters and binding proteins . The compound is absorbed in the gastrointestinal tract and transported to various tissues, where it is utilized in biochemical reactions . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the cellular demand for methionine .

Subcellular Localization

Calcium 2-hydroxy-4-(methylthio)butanoate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it participates in methionine metabolism and other biochemical pathways . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence energy metabolism and other cellular processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

属性

IUPAC Name |

calcium;2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVDWASZFDIEH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

583-91-5 (Parent) | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80919308 | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-44-7, 14676-91-6 | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

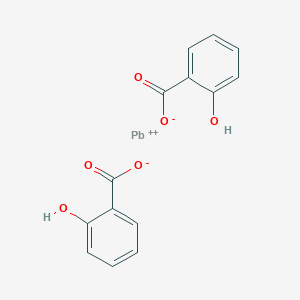

![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)

![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)